5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine
Overview
Description
5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a 4-methylpiperidin-1-yl group at the 6th position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and polymers.
Biological Studies: The compound and its derivatives are used in biological studies to investigate their effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine can be compared with other pyridine derivatives, such as:
5-Bromo-2-methylpyridin-3-amine: This compound lacks the 4-methylpiperidin-1-yl group, making it less complex and potentially less versatile in certain applications.
6-(4-Methylpiperidin-1-yl)pyridin-3-amine: This compound lacks the bromine atom at the 5th position, which may affect its reactivity and the types of reactions it can undergo.
The presence of both the bromine atom and the 4-methylpiperidin-1-yl group in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
5-bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-8-2-4-15(5-3-8)11-10(12)6-9(13)7-14-11/h6-8H,2-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNONVVVTJZYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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